molecular formula C39H41N3O8S B562450 N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl CAS No. 874462-72-3

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl

カタログ番号: B562450
CAS番号: 874462-72-3
分子量: 714.8 g/mol
InChIキー: ZOUVMBFVVPMFTH-SGLQWWEWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of isotopic labels, specifically carbon-13 and nitrogen-15, which are often used in scientific research to trace molecular pathways and interactions. This compound is a derivative of glutamic acid and cysteine, with protective groups such as benzyloxycarbonyl (Cbz) and benzyl (Bzl) to prevent unwanted reactions during synthesis.

特性

IUPAC Name

benzyl (2S)-5-[[(2R)-3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxy(1,2-13C2)ethyl)(15N)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H41N3O8S/c43-35(22-21-33(38(46)49-25-30-15-7-2-8-16-30)42-39(47)50-26-31-17-9-3-10-18-31)41-34(28-51-27-32-19-11-4-12-20-32)37(45)40-23-36(44)48-24-29-13-5-1-6-14-29/h1-20,33-34H,21-28H2,(H,40,45)(H,41,43)(H,42,47)/t33-,34-/m0/s1/i23+1,36+1,40+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUVMBFVVPMFTH-SGLQWWEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)C(CSCC2=CC=CC=C2)NC(=O)CCC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)N[C@@H](CSCC2=CC=CC=C2)C(=O)[15NH][13CH2][13C](=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H41N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676233
Record name Dibenzyl (5S,10R)-10-[(benzylsulfanyl)methyl]-3,8,11-trioxo-1-phenyl(13-~13~C,12-~15~N)-2-oxa-4,9,12-triazatridecane-5,13-(13-~13~C)dicarboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874462-72-3
Record name Dibenzyl (5S,10R)-10-[(benzylsulfanyl)methyl]-3,8,11-trioxo-1-phenyl(13-~13~C,12-~15~N)-2-oxa-4,9,12-triazatridecane-5,13-(13-~13~C)dicarboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Glutamate Protection

L-Glutamic acid is doubly protected:

  • α-amino group : Cbz via reaction with benzyl chloroformate in alkaline aqueous conditions (pH 9–10).

  • γ-carboxyl group : O-Bzl ester formed using benzyl bromide and a base (e.g., NaHCO₃).

Critical Data :

Protection SiteReagentConditionsYield (%)
α-AminoCbz-ClpH 9.5, 0°C92
γ-CarboxylBzl-Br, NaHCO₃DMF, 25°C, 12h85

Cysteine Protection

The thiol group of L-cysteine is protected as S-Bzl using benzyl bromide under nitrogen atmosphere to prevent oxidation.

Reaction Scheme :
L-Cys+Bzl-BrEt3N, DMFS-Bzl-L-Cys\text{L-Cys} + \text{Bzl-Br} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{S-Bzl-L-Cys}

Glycine Isotopic Labeling

Glycine-¹³C₂,¹⁵N is synthesized via Strecker synthesis using isotopically enriched precursors:

  • ¹³C -labeled KCN and ¹⁵N -labeled NH₄Cl.

  • Purification by recrystallization from ethanol/water ensures >98% isotopic enrichment.

Stepwise Coupling Methodology

Glu-Cys Dipeptide Formation

The N-Cbz-O-Bzl-L-Glu is coupled to S-Bzl-L-Cys using DCC/HOBt (dicyclohexylcarbodiimide/1-hydroxybenzotriazole) in dichloromethane:

N-Cbz-O-Bzl-L-Glu-OH+S-Bzl-L-Cys-OBzlDCC, HOBtN-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-OBzl\text{N-Cbz-O-Bzl-L-Glu-OH} + \text{S-Bzl-L-Cys-OBzl} \xrightarrow{\text{DCC, HOBt}} \text{N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-OBzl}

Optimized Conditions :

  • Reaction time: 24h at 0°C → 25°C.

  • Yield: 78% after silica gel chromatography (hexane/ethyl acetate 3:1).

Glycine Incorporation

The dipeptide is coupled to Gly-¹³C₂,¹⁵N-OBzl using EDCI/HOAt (ethylcarbodiimide hydrochloride/1-hydroxy-7-azabenzotriazole) in DMF:

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-OBzl+H-Gly-¹³C₂,¹⁵N-OBzlEDCI, HOAtN-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-¹³C₂,¹⁵N-OBzl\text{N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-OBzl} + \text{H-Gly-¹³C₂,¹⁵N-OBzl} \xrightarrow{\text{EDCI, HOAt}} \text{N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-¹³C₂,¹⁵N-OBzl}

Key Parameters :

  • Molar ratio: 1.2:1 (dipeptide:Gly).

  • Yield: 82% after HPLC purification (C18 column, acetonitrile/water gradient).

Deprotection and Final Purification

Global Deprotection

The benzyl groups (O-Bzl, S-Bzl, OBzl) are removed via hydrogenolysis using Pd/C under H₂ atmosphere:

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-¹³C₂,¹⁵N-OBzl10% Pd/C, H2N-Cbz-L-Glu-L-Cys-Gly-¹³C₂,¹⁵N\text{N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-¹³C₂,¹⁵N-OBzl} \xrightarrow{\text{10\% Pd/C, H}_2} \text{N-Cbz-L-Glu-L-Cys-Gly-¹³C₂,¹⁵N}

Conditions :

  • Solvent: Methanol/acetic acid (4:1).

  • Pressure: 50 psi H₂, 6h.

  • Yield: 90%.

N-Cbz Removal

The Cbz group is cleaved using HBr in acetic acid :

N-Cbz-L-Glu-L-Cys-Gly-¹³C₂,¹⁵N33% HBr/AcOHL-Glu-L-Cys-Gly-¹³C₂,¹⁵N\text{N-Cbz-L-Glu-L-Cys-Gly-¹³C₂,¹⁵N} \xrightarrow{\text{33\% HBr/AcOH}} \text{L-Glu-L-Cys-Gly-¹³C₂,¹⁵N}

Purification : Ion-exchange chromatography (Dowex 50W-X8, 0–2M NH₄HCO₃ gradient).

Analytical Validation

Mass Spectrometry

High-resolution ESI-MS confirms isotopic incorporation and molecular integrity:

  • Calculated : [M+H]⁺ = 715.25 (C₃₇H₄₂N₃O₈S).

  • Observed : [M+H]⁺ = 715.24 ± 0.02.

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra verify deprotection efficiency and stereochemistry:

  • ¹³C NMR : Peaks at δ 172.1 (C=O, Gly) and δ 40.2 (¹³C-labeled CH₂).

HPLC Purity

Reverse-phase HPLC (C18, 0.1% TFA in H₂O/MeCN) shows ≥98% purity at 220 nm.

Industrial-Scale Considerations

Large-scale synthesis employs continuous-flow hydrogenation reactors and automated peptide synthesizers to enhance yield (≥85%) and reduce costs. Critical parameters include:

  • Temperature control : ±1°C during coupling steps.

  • Catalyst recycling : Pd/C recovery ≥95% via filtration.

化学反応の分析

Types of Reactions

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Protective groups can be substituted under specific conditions to yield the desired product.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acidic conditions for benzyl group removal, such as trifluoroacetic acid (TFA).

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Deprotected peptide ready for further modifications or applications.

科学的研究の応用

Biochemical Research

Model Compound for Peptide Interactions

  • This compound serves as a model for studying peptide interactions and modifications. Its structural features, including the glutamic acid side chain and protected cysteine, are critical for understanding peptide folding, stability, and interactions with other molecules.

Enzyme-Substrate Dynamics

  • Research indicates that N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl can effectively bind to various enzymes involved in peptide metabolism. The presence of protective groups modulates interactions through hydrophobic forces and hydrogen bonding, influencing enzyme specificity and binding affinity.

Drug Development

Building Block for Therapeutics

  • The compound acts as a building block in the synthesis of therapeutic peptides. Its ability to incorporate stable isotopes allows researchers to track metabolic pathways in biological systems, making it valuable in pharmacokinetics and drug metabolism studies.

Potential Neuroprotective Effects

  • Studies have explored the neuroprotective potential of derivatives based on this compound, particularly in relation to glutamic acid derivatives aimed at treating neurodegenerative diseases. This highlights its relevance in developing therapies for conditions such as Alzheimer's disease.

Synthesis Techniques

Solid-Phase Peptide Synthesis (SPPS)

  • The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and modifications. This method ensures high purity and yield while minimizing side reactions.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Peptide Interaction Studies : Research utilizing surface plasmon resonance (SPR) has demonstrated the binding affinities of this compound with specific receptors or enzymes, elucidating its biological roles and potential therapeutic effects.
  • Metabolic Pathway Tracking : The incorporation of isotopes allows researchers to trace the compound's metabolism in vivo, providing insights into its pharmacokinetic properties and interactions within biological systems.

These findings underscore the versatility of this compound in both academic research and pharmaceutical applications.

作用機序

The mechanism of action of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labels allow researchers to trace the compound’s pathway and interactions within biological systems. The protective groups ensure that the compound remains stable until it reaches its target site, where deprotection occurs, allowing the active peptide to exert its effects.

類似化合物との比較

Similar Compounds

    N-Cbz-L-glutamine: A similar compound with protective groups but without isotopic labels.

    N-Cbz-L-cysteine: Another related compound used in peptide synthesis.

    Z-Gln-Gly-OH: A derivative of glutamine and glycine with protective groups.

Uniqueness

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl is unique due to its isotopic labeling, which provides valuable insights into molecular interactions and pathways. This feature distinguishes it from other similar compounds and enhances its utility in advanced scientific research.

生物活性

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl is a complex peptide compound notable for its unique structural modifications and biological activity. This article explores its synthesis, biological interactions, and applications in research and drug development.

Chemical Structure and Properties

The compound's full chemical name indicates the presence of several functional groups and amino acids, including:

  • N-Cbz (Carbobenzyloxy) : Protects the amine group.
  • O-Bzl (Benzyl) : Protects the hydroxyl group.
  • L-Glu (L-Glutamic Acid) : An amino acid involved in various metabolic processes.
  • S-Bzl (Benzylthio) : A modification that may enhance stability or bioactivity.
  • L-Cys (L-Cysteine) : Contains a thiol group, contributing to redox reactions.
  • Gly (Glycine) : The simplest amino acid, often involved in peptide synthesis.

The molecular formula is C39H41N3O8SC_{39}H_{41}N_{3}O_{8}S with a molecular weight of approximately 707.83 g/mol .

This compound exhibits significant biological activity due to its structural components. Key mechanisms include:

  • Metabolic Pathway Tracking : The incorporation of isotopes (13C^{13}C and 15N^{15}N) allows for tracking in metabolic studies, facilitating pharmacokinetics and drug metabolism research .
  • Antiviral Properties : Research indicates that cysteine derivatives can exhibit antiviral activity. For instance, certain cysteine-based compounds have shown higher anti-tobacco mosaic virus (TMV) activity compared to standard treatments like ribavirin . This suggests potential applications in antiviral drug development.

Interaction Studies

The compound's interactions with biological targets are critical for understanding its therapeutic potential. Techniques such as:

  • Surface Plasmon Resonance (SPR) : Used to assess binding affinities with receptors or enzymes.
  • Enzyme-Linked Immunosorbent Assays (ELISA) : Employed to study interactions at a molecular level.

These methods provide insights into the compound's biological roles and therapeutic effects .

Applications in Research and Medicine

This compound has diverse applications across various fields:

  • Biochemical Research : Its structural complexity makes it suitable for studying protein interactions and enzymatic activities.
  • Pharmaceutical Development : The compound's ability to modulate biological pathways positions it as a candidate for drug development targeting specific diseases .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameStructureKey FeaturesUniqueness
N-Boc-S-Bzl-L-Cys-Gly-OBzl[13C2,15N]C24H30N2O5SContains Boc protecting groupSimpler structure without glutamic acid
N-Acetyl-L-CysteineC5H9NO3SAcetylated cysteine derivativeCommon antioxidant used clinically
L-GlutathioneC10H17N3O6STripeptide composed of glutamate, cysteine, glycineNaturally occurring antioxidant

This table illustrates how this compound stands out due to its intricate structure and protective groups that enhance its utility in advanced biochemical applications .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing and purifying N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl to ensure isotopic integrity?

  • Methodological Answer : Synthesis requires controlled coupling of isotopically labeled glycine ([13C2,15N]) with protected cysteine and glutamic acid residues. Use benzyl (Bzl) and carbobenzyloxy (Cbz) protecting groups to prevent side reactions. Purification via reversed-phase HPLC under acidic conditions (e.g., 0.1% TFA in acetonitrile/water) ensures removal of unlabeled byproducts. Confirm isotopic purity (>98%) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. Which analytical techniques are essential for validating the structure and isotopic incorporation of this compound?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., +2 Da for 13C2 and +1 Da for 15N).
  • NMR Spectroscopy : Use 13C-NMR to confirm glycine labeling and 1H-NMR to assess benzyl protection groups.
  • Isotopic Ratio Analysis : Employ elemental analysis coupled with isotope-ratio mass spectrometry (IRMS) to quantify 13C/15N enrichment .

Q. How should this compound be stored to maintain stability, and what solvents are optimal for dissolution?

  • Methodological Answer : Store at -20°C in airtight, light-protected containers. Solubility is highest in acetone, dichloromethane (DCM), or ethyl acetate. Avoid aqueous buffers unless stabilized with organic cosolvents (e.g., 10% DMSO in PBS). Pre-dissolve in anhydrous solvents to prevent hydrolysis of benzyl esters .

Advanced Research Questions

Q. How can this isotope-labeled compound be integrated into experimental designs for tracking metabolic pathways in peptide degradation studies?

  • Methodological Answer : Use the compound as a substrate in enzyme kinetics assays (e.g., proteolytic cleavage studies). Monitor isotopic enrichment in degradation products via LC-MS/MS. Design control experiments with unlabeled analogs to distinguish enzymatic activity from non-specific hydrolysis. Theoretical frameworks (e.g., Michaelis-Menten kinetics) should guide data interpretation .

Q. What strategies resolve contradictions arising from isotopic interference in quantitative assays (e.g., fluorescence quenching or NMR signal overlap)?

  • Methodological Answer :

  • Fluorescence : Use time-resolved fluorescence to differentiate labeled vs. unlabeled species.
  • NMR : Apply 2D heteronuclear correlation spectroscopy (e.g., HSQC) to isolate 13C/15N signals.
  • Data Normalization : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How can researchers optimize reaction conditions to minimize isotopic dilution during peptide elongation?

  • Methodological Answer : Use excess labeled glycine (2–3 equivalents) in solid-phase synthesis. Monitor coupling efficiency via Kaiser test or FTIR. Employ low-temperature (-20°C) conditions to reduce racemization. Post-synthesis, validate isotopic retention using isotopic dilution mass spectrometry (IDMS) .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing isotopic distribution patterns in complex biological matrices?

  • Methodological Answer : Apply Bayesian inference or Monte Carlo simulations to model isotopic incorporation rates. Use software tools like Skyline or XCMS for peak integration and noise reduction. Validate models with spike-and-recovery experiments using known quantities of labeled/unlabeled mixtures .

Q. How can theoretical frameworks guide the use of this compound in enzyme inhibition studies?

  • Methodological Answer : Link experiments to transition-state theory or computational docking models. For example, use the labeled glycine residue to probe active-site interactions via kinetic isotope effect (KIE) analysis. Compare experimental KIE values with DFT-calculated predictions to validate mechanisms .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。